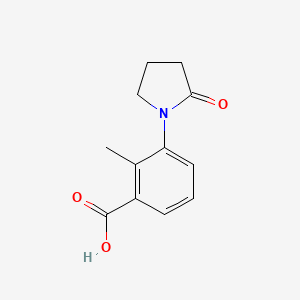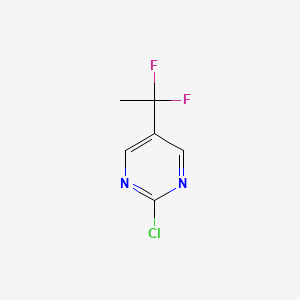sulfane](/img/structure/B13693284.png)
[2-(Chloromethoxy)ethyl](methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethoxy)ethylsulfane is an organic compound characterized by the presence of a chloromethoxy group attached to an ethyl chain, which is further bonded to a methylsulfane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)ethylsulfane typically involves the reaction of 2-chloroethanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Chloromethoxy)ethylsulfane can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethoxy)ethylsulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Chloromethoxy)ethylsulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethoxy)ethylsulfane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are often related to the formation and breaking of sulfur-carbon bonds.
類似化合物との比較
Similar Compounds
- 2-(Chloromethoxy)ethylether
- 2-(Chloromethoxy)ethylamine
- 2-(Chloromethoxy)ethylketone
Uniqueness
Compared to similar compounds, 2-(Chloromethoxy)ethylsulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in reactions where sulfur-containing intermediates are required.
特性
分子式 |
C4H9ClOS |
|---|---|
分子量 |
140.63 g/mol |
IUPAC名 |
1-(chloromethoxy)-2-methylsulfanylethane |
InChI |
InChI=1S/C4H9ClOS/c1-7-3-2-6-4-5/h2-4H2,1H3 |
InChIキー |
QOROLHYLCDMSAK-UHFFFAOYSA-N |
正規SMILES |
CSCCOCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


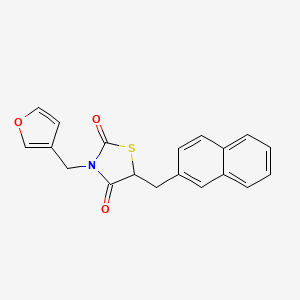
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
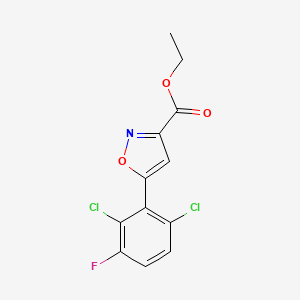
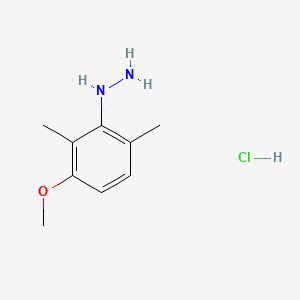
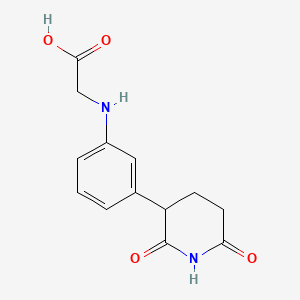
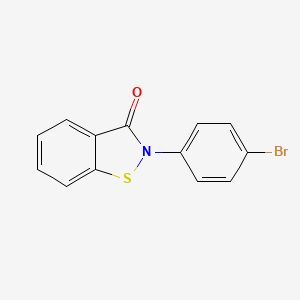
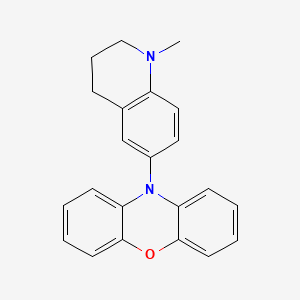
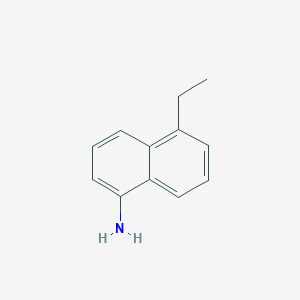
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
